4-Amino-7-iodoquinoline

CAS No.: 40107-16-2

Cat. No.: VC1760194

Molecular Formula: C9H7IN2

Molecular Weight: 270.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40107-16-2 |

|---|---|

| Molecular Formula | C9H7IN2 |

| Molecular Weight | 270.07 g/mol |

| IUPAC Name | 7-iodoquinolin-4-amine |

| Standard InChI | InChI=1S/C9H7IN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) |

| Standard InChI Key | ANZLVKANMLYHDJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CN=C2C=C1I)N |

| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1I)N |

Introduction

Chemical Structure and Properties

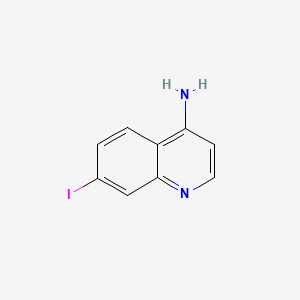

4-Amino-7-iodoquinoline belongs to the quinoline family of heterocyclic compounds. Its structure consists of a benzene ring fused with a pyridine ring, forming the quinoline core, with specific substituents at defined positions.

Structural Information

The compound has a well-defined molecular structure with specific substituents on the quinoline scaffold:

| Parameter | Value |

|---|---|

| Molecular Formula | C9H7IN2 |

| Molecular Weight | 270.07 g/mol |

| CAS Number | 40107-16-2 |

| IUPAC Name | 7-iodoquinolin-4-amine |

| InChI | InChI=1S/C9H7IN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) |

| InChIKey | ANZLVKANMLYHDJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CN=C2C=C1I)N |

The molecular structure features a quinoline core with an amino group (-NH2) at position 4 and an iodine atom at position 7, creating a compound with specific electronic and steric properties .

Physical and Chemical Properties

The physical and chemical properties of 4-Amino-7-iodoquinoline significantly influence its behavior in chemical reactions and biological systems:

| Property | Characteristic |

|---|---|

| Appearance | Crystalline solid |

| Solubility | Limited solubility in water; soluble in organic solvents |

| Melting Point | Not specifically reported in literature |

| Reactivity | Reactive amino group at position 4 |

| Stability | Relatively stable under normal conditions |

The presence of the iodine atom provides an opportunity for isotopic exchange reactions, which is particularly useful for creating radioactive derivatives for imaging and diagnostic applications .

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of 4-Amino-7-iodoquinoline, each with specific advantages depending on the intended application.

Classical Synthetic Routes

The synthesis of 4-Amino-7-iodoquinoline typically follows one of several established routes:

-

Cyclodehydration of p-Anilinoacrylamide: This approach involves the reaction of an aniline derivative with ethyl orthoformate and an amide containing an active methylene group. The resulting p-anilinoacrylamide cyclizes with phosphorus pentoxide to yield 4-aminoquinoline derivatives .

-

Conversion from 4-Chloroquinoline Derivatives: This method involves preparing 4-chloroquinoline derivatives first (often via the Skraup reaction), followed by nucleophilic substitution with ammonia to introduce the amino group at position 4 .

-

Direct Iodination: In some cases, iodination of 4-aminoquinoline is performed to introduce the iodine atom at position 7, although controlling regioselectivity can be challenging .

Radioisotope Labeling

For diagnostic and research applications, 4-Amino-7-iodoquinoline can be labeled with radioactive iodine isotopes:

| Labeling Method | Description | Application |

|---|---|---|

| Isotopic Exchange | Heating with Na[131I] in ethylene glycol at ~170°C | Imaging studies, melanoma detection |

| Sandmeyer Reaction | Introduction of radioactive iodine during synthesis | For maximum specific activity |

The ability to introduce radioactive iodine makes this compound particularly valuable for diagnostic imaging and research on tissue specificity . Previous research has reported specific activities ranging from 3 to approximately 100 mCi per mM through isotopic exchange methods .

Applications in Research and Medicine

4-Amino-7-iodoquinoline has demonstrated significant utility across multiple research domains, making it a versatile compound with broad applications.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of:

-

Antimalarial Agents: The 4-aminoquinoline scaffold is a foundation for many antimalarial drugs, and the 7-iodo derivative provides opportunities for further chemical modifications .

-

Antibacterial Compounds: The structure allows for derivatization to create compounds with antibacterial properties .

-

Potential Anti-Cancer Agents: Some derivatives show promising activity against cancer cell lines, leveraging the compound's selective tissue affinity properties .

Diagnostic Imaging

The iodine component of 4-Amino-7-iodoquinoline makes it particularly valuable in diagnostic imaging applications:

-

Melanoma Detection: Studies have demonstrated that 4-Amino-7-iodoquinoline and its derivatives show selective affinity for pigmented tissues, including melanomas, making them potential agents for melanoma diagnosis .

-

Contrast Enhancement: When labeled with appropriate radioisotopes, the compound can serve as a contrast agent, enhancing the visibility of certain tissues in imaging techniques .

Research has shown that 4-Amino-7-iodoquinoline concentrates in melanomas approximately eight times more effectively when administered parenterally compared to oral administration, highlighting its potential utility in diagnostic applications .

Material Science Applications

Beyond medical applications, the compound shows promise in material science:

-

Organic Electronics: The unique electronic properties of 4-Amino-7-iodoquinoline make it valuable for developing efficient semiconductors and other electronic materials .

-

Advanced Materials: Its structure provides opportunities for incorporation into novel materials with specialized properties .

Biochemical Research

Researchers utilize 4-Amino-7-iodoquinoline to study various biological processes:

-

Biomolecular Interactions: The compound's ability to interact with various biomolecules aids in understanding disease mechanisms and potential therapeutic targets .

-

Cellular Processes: It serves as a probe for investigating specific cellular pathways and functions .

Research Findings on Biological Activity

Significant research has explored the biological behavior of 4-Amino-7-iodoquinoline, revealing important characteristics that influence its potential applications.

Affinity for Pigmented Tissue

One of the most notable properties of 4-Amino-7-iodoquinoline is its selective affinity for pigmented tissues:

| Compound | Affinity for Pigmented Tissue | Administration Route Preference |

|---|---|---|

| 4-Aminoquinoline | No selective affinity | Not applicable |

| Monoiodoquinolines | No selective affinity | Not applicable |

| 4-Amino-7-iodoquinoline | Highly selective affinity | Parenteral (8x more effective than oral) |

| 4-Amino-6-iodoquinoline | Highly selective affinity | Parenteral (8x more effective than oral) |

| 4-(3-dimethylaminopropylamino)-7-iodoquinoline | Highly selective affinity | Oral (more effective than parenteral) |

Research has established that the combination of the amino group at position 4 and the iodine atom (at either position 6 or 7) is critical for selective affinity to pigmented tissue, particularly melanomas .

Positional Equivalence of Iodine Substitution

Interestingly, studies have shown that the 6 and 7 positions of 4-aminoquinoline are essentially equivalent for substitution by an iodine group in terms of affinity for pigmented tissue. Both 4-amino-6-iodoquinoline and 4-amino-7-iodoquinoline demonstrate similar levels of selectivity for melanomas and other pigmented tissues .

This finding is significant for synthetic planning, as it suggests that mixtures of 6- and 7-iodo isomers might be equally effective for certain applications, potentially simplifying synthesis and purification processes.

Radioactive Labeling Studies

The ability to introduce radioactive iodine into 4-Amino-7-iodoquinoline makes it particularly valuable for studying tissue distribution and diagnostic applications:

-

Tissue Distribution: Radioactive labeling studies have shown that the compound selectively concentrates in melanomas and other pigmented tissues, with significantly higher concentrations achieved through parenteral administration compared to oral administration .

-

Imaging Potential: The selective accumulation in pigmented tissues, combined with the ability to incorporate radioisotopes, suggests potential applications in diagnostic imaging for melanoma detection .

Comparison with Related Compounds

Understanding how 4-Amino-7-iodoquinoline compares to structurally related compounds provides valuable insights into structure-activity relationships.

Structural Variants

Several related compounds have been investigated for their properties and biological activities:

| Compound | Structure | Key Differences | Notable Properties |

|---|---|---|---|

| 4-Amino-7-iodoquinoline | C9H7IN2 | Reference compound | Selective for pigmented tissue |

| 4-Amino-6-iodoquinoline | C9H7IN2 | Iodine at position 6 | Similar affinity for pigmented tissue |

| 4-Amino-7-fluoro-3-iodoquinoline | C9H6FIN2 | Fluoro at 7, iodo at 3 | Different biological profile |

| 4-amino-7-iodoquinoline-3-carbonitrile | C10H6IN3 | Additional nitrile group | Modified electronic properties |

| 4-Amino-7-chloroquinoline | C9H7ClN2 | Chlorine instead of iodine | Different applications, including potential for Parkinson's disease treatment |

The comparison reveals that minor structural modifications can significantly alter biological activity and application potential .

Structure-Activity Relationships

Research on these related compounds has revealed important structure-activity relationships:

-

4-Amino Group Requirement: The presence of an amino group at position 4 appears critical for selective affinity to pigmented tissue. Compounds lacking this feature (such as monoiodoquinolines without the amino group) show no selective affinity .

-

Halogen Position: While positions 6 and 7 appear equivalent for iodine substitution in terms of melanoma affinity, substitution patterns in other positions produce compounds with significantly different biological profiles .

-

Side Chain Modifications: Introduction of side chains on the 4-amino group, such as 3-dimethylaminopropylamino, can alter the preferred administration route and tissue distribution .

Future Research Directions

The unique properties of 4-Amino-7-iodoquinoline suggest several promising avenues for future research:

-

Optimized Radiopharmaceuticals: Development of optimized derivatives labeled with alternative radioisotopes (such as I-123) for improved diagnostic applications with reduced radiation exposure to patients .

-

Targeted Drug Delivery: Exploration of the compound's selective tissue affinity for targeted drug delivery systems, potentially reducing side effects of therapeutic agents.

-

Novel Material Applications: Further investigation of its potential in organic electronics and advanced materials, leveraging its unique electronic properties.

-

Structure Optimization: Medicinal chemistry efforts to optimize the structure for enhanced specificity, reduced toxicity, and improved pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume